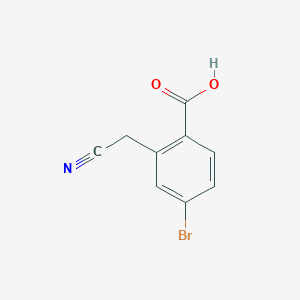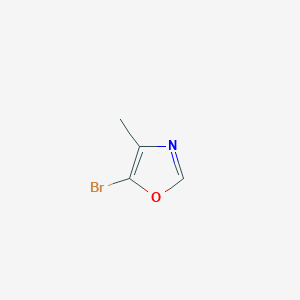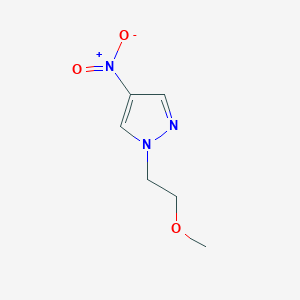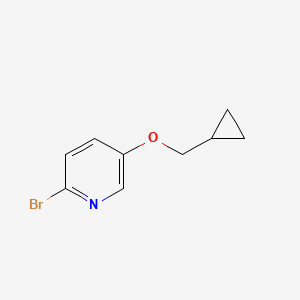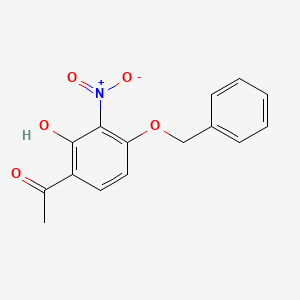
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Descripción general
Descripción
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, also known as BHNPE, is an organic compound with a unique structure that has been studied for its potential applications in scientific research. This compound has a broad range of uses, from organic synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Application in Pharmaceutical and Medicinal Chemistry
- Summary of the Application : Chalcones derivatives, which include compounds similar to “1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone”, have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : These compounds are synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds are characterized by IR, 1H NMR .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity . They are found to be effective as analgesic, antimalerial, antiviral, antibacterial, antifungal, antimitotic, cytotoxic, antifeedant, anti-inflammatory, antileishamanial, antitumor, anticancer, antimicrobial, antinociceptive, insecticidal and antiinvasive activities .
Potential Application in Antimicrobial Research
- Summary of the Application : Some novel chalcones derivatives having a similar structure to “1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” have been synthesized and studied for their antimicrobial activity .
- Methods of Application : These compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity. The present paper describes the synthesis and antibacterial as well as antioxidant activity of new chalcone derivatives derived from p-chloroacetophenone .
Potential Application in Antioxidant Research
- Summary of the Application : Some novel chalcones derivatives having a similar structure to “1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” have been synthesized and studied for their antioxidant activity .
- Methods of Application : These compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antioxidant activity. The present paper describes the synthesis and antibacterial as well as antioxidant activity of new chalcone derivatives derived from p-chloroacetophenone .
Propiedades
IUPAC Name |
1-(2-hydroxy-3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)12-7-8-13(14(15(12)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFYNFDZGRLCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728577 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | |
CAS RN |
1035229-31-2 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

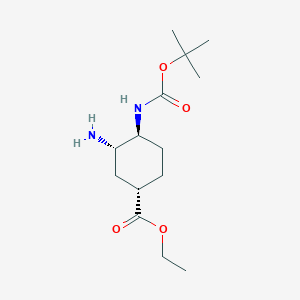
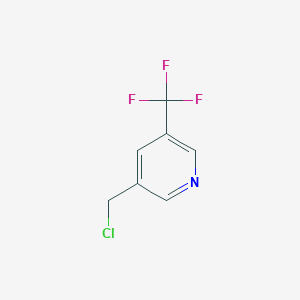
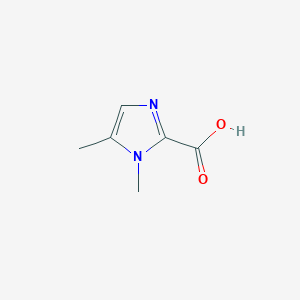

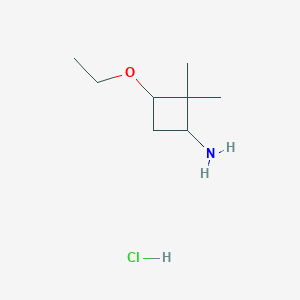

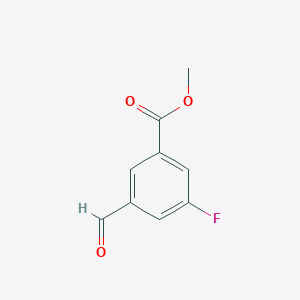
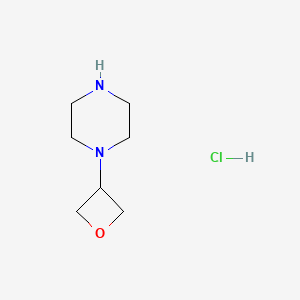
![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
